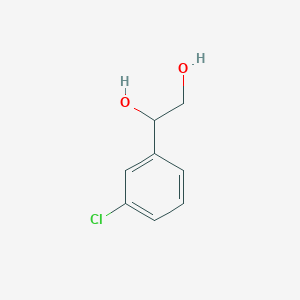

1,2-Ethanediol, 1-(3-chlorophenyl)-

Description

Chemical Name: (R)-1-(3-Chlorophenyl)-1,2-ethanediol

Molecular Formula: C₈H₉ClO₂

Molecular Weight: 172.609 g/mol

CAS Number: 80051-04-3

Key Properties:

- Density: 1.3 g/cm³

- Boiling Point: 320.0 ± 27.0 °C (at 760 mmHg)

- Flash Point: 147.3 ± 23.7 °C

- Optical Activity: Enantiopure (R)-configuration with a defined stereocenter .

This compound is a chiral vicinal diol, serving as a critical building block in pharmaceutical synthesis. Its 3-chlorophenyl substituent enhances electron-withdrawing effects, influencing reactivity and intermolecular interactions. It is resolved via microbial oxidation using Sphingomonas sp. HXN-200, achieving >98% enantiomeric excess (ee) for drug intermediate applications .

Properties

CAS No. |

182918-98-5 |

|---|---|

Molecular Formula |

C8H9ClO2 |

Molecular Weight |

172.61 g/mol |

IUPAC Name |

1-(3-chlorophenyl)ethane-1,2-diol |

InChI |

InChI=1S/C8H9ClO2/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4,8,10-11H,5H2 |

InChI Key |

WLWZAZBRGPMXCW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(CO)O |

Origin of Product |

United States |

Preparation Methods

Enzymatic Framework and Substrate Scope

The asymmetric reduction of α-hydroxy ketones to vicinal diols has been optimized using recombinant Escherichia coli coexpressing Candida magnolia carbonyl reductase (CMCR) and glucose dehydrogenase (GDH). This self-sufficient system eliminates the need for exogenous NADP+ by regenerating cofactors via glucose oxidation. For 1-(3-chlorophenyl)-1,2-ethanediol synthesis, α-hydroxy-(3-chlorophenyl)ethanone serves as the substrate, yielding the (S)-enantiomer with 99% ee under pH 6.0 and 30°C.

Table 1: Optimization of Biocatalytic Reduction Parameters

| Parameter | Optimal Value | Impact on Yield/ee |

|---|---|---|

| pH | 6.0 | Maximizes CMCR activity |

| Biocatalyst Loading | 20 g/L | 90% yield at 1.0 M substrate |

| Cofactor Addition | None | GDH enables self-sufficiency |

| Reaction Time | 16 hr | Complete conversion |

This method’s scalability was demonstrated at 1.0 M substrate concentration, avoiding product inhibition observed in traditional ketone reductions.

Chemical Reduction of α-Hydroxy Carboxylic Acid Esters

Two-Step Esterification-Borohydride Reduction

Patent EP0816316A1 details a chemoenzymatic route where α-hydroxy-(3-chlorophenyl)acetic acid is esterified (e.g., methyl ester) and reduced using sodium borohydride in protic solvents. Critical to this method is the in situ esterification without isolating intermediates:

-

Esterification :

α-Hydroxy acid + ROH → α-Hydroxy ester (R = Me, Et) -

Reduction :

NaBH₄ in MeOH/H₂O selectively reduces the ketone to diol.

The process achieves 85–92% yield but requires careful control of borohydride stoichiometry to avoid over-reduction.

Asymmetric Hydroxymethylation Cascade for (R)-Enantiomer Synthesis

Benzaldehyde Lyase/Dehydrogenase Coupled System

A novel cascade reported by combines Sphingobium sp. benzaldehyde lyase (BAL) with engineered Pseudomonas monteilii dehydrogenases (PmSDR-MuR/S):

Table 2: Performance of Hydroxymethylation Cascade

| Substrate | Conversion | ee |

|---|---|---|

| 3-Chlorobenzaldehyde | 99% | 99% R |

| 4-Fluorobenzaldehyde | 97% | 98% R |

This method’s modularity allows access to both enantiomers by switching PmSDR-MuR (R-selective) with PmSDR-MuS (S-selective).

Enantiomeric Purification via Stereospecific Crystallization

Resolution of Racemic Mixtures

For chemically synthesized racemic diols, US7022876B2 describes a crystallization-based enrichment using (R)-2-chloromandelic acid seeds. Key steps:

-

Racemic Synthesis :

NaBH₄ reduction of α-hydroxy ketone → racemic diol (81% ee initially). -

Crystallization :

Dissolve crude product in toluene, seed with >99% ee (R)-crystals, and gradual cooling → 99% ee after two recrystallizations.

This approach is critical for pharmaceutical applications requiring high optical purity.

Comparative Analysis of Preparation Methods

Table 3: Method Comparison for 1-(3-Chlorophenyl)-1,2-Ethanediol Synthesis

*Post-crystallization yield from racemic mixture.

Chemical Reactions Analysis

Types of Reactions

1,2-Ethanediol, 1-(3-chlorophenyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 3-chlorobenzaldehyde or 3-chlorobenzoic acid.

Reduction: Formation of 1-(3-chlorophenyl)ethanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,2-Ethanediol, 1-(3-chlorophenyl)- has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1,2-Ethanediol, 1-(3-chlorophenyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Phenyl-1,2-Ethanediol Derivatives

The following table summarizes key structural analogs, emphasizing substituent effects on properties and applications:

Structural and Functional Differences

Electronic Effects

- 3-Chlorophenyl vs. 4-Chlorophenyl : The meta-chlorine (3-Cl) creates a steric and electronic environment distinct from para-substituted analogs. The para-substitution (4-Cl) may lead to better resonance stabilization in aromatic intermediates .

- Methoxy vs. Halogen Substituents : The 3-methoxy group (electron-donating) increases solubility in polar solvents compared to electron-withdrawing halogens like Cl or I .

Physical Properties

- Boiling Points : The 3-chlorophenyl derivative (320°C) has a higher boiling point than the methoxy analog (estimated lower due to reduced polarity), though exact data for some analogs are unavailable .

- Molecular Weight Impact : The 3-iodo analog’s higher molecular weight (296.02 g/mol) may limit volatility but enhance stability in solid-phase reactions .

Q & A

Q. What experimental methods are recommended for synthesizing 1-(3-chlorophenyl)-1,2-ethanediol and its metal complexes?

Synthesis of 1-(3-chlorophenyl)-1,2-ethanediol derivatives can involve coordination chemistry approaches. For example, mixed-ligand complexes with transition metals like Co(II) are prepared using metal salts (e.g., CoSO₄·7H₂O) in aqueous-1,2-ethanediol systems. Thermoanalytical techniques (e.g., TGA/DSC) and IR spectroscopy are critical for confirming complex formation and ligand interactions . Enzymatic resolution methods, such as enantioselective oxidation using microbial cells (e.g., Sphingomonas sp.), can also yield enantiopure diols for pharmaceutical applications .

Q. How can IR spectroscopy and conformational analysis characterize 1-(3-chlorophenyl)-1,2-ethanediol?

IR spectroscopy is essential for identifying functional groups (e.g., -OH, C-Cl) and hydrogen-bonding patterns. Matrix-isolation IR studies combined with ab initio calculations enable vibrational analysis and conformational equilibrium determination (e.g., gauche-trans transitions). Quantum chemical analyses further reveal solvation effects on internal hydrogen bonding . For example, global conformational studies of 1,2-ethanediol derivatives use computational methods to correlate gas-phase and solution-phase structures .

Q. What thermodynamic data are available for solvent interactions involving 1,2-ethanediol derivatives?

Vapor-liquid equilibria (VLE) and excess enthalpy (hᴇ) measurements for binary systems (e.g., toluene + 1,2-ethanediol) provide insights into solvent interactions. These data are used to refine thermodynamic models like Modified UNIFAC (Dortmund), which predict phase behavior and solvation effects in synthetic or purification processes .

Advanced Research Questions

Q. What methodologies enable enantioselective synthesis of 1-(3-chlorophenyl)-1,2-ethanediol for drug development?

Enantiopure diols are synthesized via microbial oxidative resolution. For example, Sphingomonas sp. HXN-200 cells selectively oxidize racemic 1,2-diols (e.g., 1-(4-chlorophenyl)-1,2-ethanediol) to hydroxy carboxylic acids with >98% enantiomeric excess (ee). Continuous extraction mitigates product inhibition, enhancing yield . Enzymatic methods (e.g., alcohol dehydrogenases) coupled with cofactor regeneration systems are also effective for stereoinversion .

Q. How does computational chemistry elucidate solvation effects on conformational stability?

Quantum chemical calculations (e.g., DFT) model solvent interactions by analyzing intramolecular hydrogen bonding and dielectric environments. For 1,2-ethanediol derivatives, solvation reduces gauche conformer prevalence due to disrupted internal H-bonds. These studies guide solvent selection for crystallization or catalytic applications .

Q. What analytical challenges arise in detecting degradation products of 1-(3-chlorophenyl)-1,2-ethanediol derivatives?

Degradation pathways (e.g., hydrolysis of 1-(3-chlorophenyl)-1,2-propanedione) produce impurities like m-chlorobenzoic acid. Reverse-phase HPLC with UV detection resolves these compounds, requiring method validation for linearity (0.1–100 µg/mL), precision (RSD <2%), and accuracy (98–102%). Stability-indicating assays must account for pH-dependent degradation .

Q. How can 1-(3-chlorophenyl)-1,2-ethanediol be applied in bioconjugation or drug delivery systems?

Photocleavable linkers incorporating nitro-phenyl-ethanediol moieties enable controlled release in prodrugs or biomaterials. For example, 1-(2-nitrophenyl)-1,2-ethanediol linkers in oligonucleotide duplexes allow UV-triggered dissociation, useful in targeted therapies .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.